molecular formula C8H8FNO5 B1676572 MGS0028 CAS No. 321963-33-1

MGS0028

Cat. No.: B1676572
CAS No.: 321963-33-1
M. Wt: 217.15 g/mol
InChI Key: KFAGJPNFERWZJA-JKBXLQNXSA-N
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Description

MGS0028 is a synthetic organic compound known for its selective agonist activity on metabotropic glutamate 2/3 receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in modulating neurotransmission in the central nervous system. This compound has shown potential in reversing abnormal behaviors in animal models, making it a valuable compound for research in psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGS0028 involves the construction of a highly substituted bicyclo[3.1.0]hexane core structure. Several methods have been employed, including addition and elimination reactions, carbene insertion, and SN2 type cyclization. One notable approach is the application of Trost’s asymmetric allylic alkylation (AAA) for the construction of the ring system .

Industrial Production Methods

Industrial production of this compound typically follows the optimized synthetic routes developed in laboratory settings. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

MGS0028 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

MGS0028 is primarily investigated in the following domains:

  • Psychiatric Disorders :
    • Schizophrenia and Anxiety : Research indicates that this compound may reverse abnormal behaviors associated with psychiatric disorders. In animal models, it has been shown to attenuate hyperactivity and aggression in isolation-reared mice, suggesting its potential as an anti-psychotic agent .
    • Behavioral Studies : The compound has been utilized to study the effects of metabotropic glutamate receptor modulation on various behavioral outcomes, including prepulse inhibition deficits, which are often linked to schizophrenia .
  • Neuroscience :
    • This compound serves as a model compound to explore the physiological roles of metabotropic glutamate receptors in synaptic plasticity and neurotransmission regulation. Its effects on animal behavior provide insights into the underlying mechanisms of neuropsychiatric conditions.
  • Drug Development :
    • The compound is being investigated for its potential as a therapeutic agent, leading to the development of new drugs targeting metabotropic glutamate receptors. Its unique properties make it a candidate for further clinical studies aimed at treating various neuropsychiatric disorders.

Case Study 1: Effects on Aggression and Hyperactivity

A study examining the effects of this compound on isolation-induced abnormal behaviors demonstrated that treatment with this compound significantly reduced hyperactivity and aggression in mice compared to control groups. This suggests that this compound could be effective in managing symptoms associated with certain psychiatric conditions.

Case Study 2: Modulation of Prepulse Inhibition

In another study focused on prepulse inhibition—a measure often used to assess sensory processing and cognitive function—this compound was found to reverse deficits induced by isolation rearing. This finding highlights its potential role in restoring normal sensory processing in individuals with psychiatric disorders .

Data Table: Summary of Research Findings

Application AreaFindingsImplications
Psychiatric DisordersAttenuates hyperactivity and aggression; reverses prepulse inhibition deficitsPotential treatment for schizophrenia and anxiety
NeuroscienceModulates neurotransmitter release; affects synaptic plasticityInsights into neuropsychiatric mechanisms
Drug DevelopmentCandidate for new therapeutics targeting metabotropic glutamate receptorsFuture clinical applications

Mechanism of Action

MGS0028 exerts its effects by selectively activating metabotropic glutamate 2/3 receptors. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Activation of these receptors by this compound leads to a decrease in the release of excitatory neurotransmitters, thereby modulating neuronal activity. The compound’s effects are mediated through the G-protein signaling pathway, which ultimately influences various downstream targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its exceptionally potent agonist activity for metabotropic glutamate 2/3 receptors. It has demonstrated strong inhibitory effects on behaviors induced by phencyclidine in animal models, making it a valuable tool for studying psychiatric disorders and developing new therapeutic agents .

Biological Activity

MGS0028 is a selective agonist for the metabotropic glutamate receptors mGlu2 and mGlu3, which are implicated in various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects in animal models, pharmacological properties, and potential therapeutic applications.

Overview of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate neurotransmission in the central nervous system. They are classified into three groups based on their sequence homology and signaling mechanisms:

  • Group I : mGlu1 and mGlu5
  • Group II : mGlu2 and mGlu3
  • Group III : mGlu4, mGlu6, mGlu7, and mGlu8

This compound specifically targets Group II mGluRs, which have been associated with the modulation of synaptic plasticity and cognitive functions.

Pharmacological Profile

This compound exhibits high potency as an agonist for mGlu2 and mGlu3 receptors. The effective concentrations (EC50) reported for this compound are as follows:

  • mGlu2 : 0.57 nM
  • mGlu3 : 2.07 nM .

These values indicate that this compound is a highly selective compound with significant receptor affinity compared to other known agonists.

Effects on Behavior

Research has demonstrated that this compound can significantly alter behavior in various animal models. Notably:

  • Isolation-Reared Mice : this compound attenuated hyperactivity and aggressive behaviors in isolation-reared mice. It also reversed deficits in prepulse inhibition induced by isolation rearing, suggesting potential antipsychotic effects .
  • Locomotor Activity : Importantly, this compound did not affect locomotor activity or prepulse inhibition in group-reared mice, indicating its effects are specific to certain behavioral contexts .

Case Studies

  • Isolation-Induced Abnormal Behaviors :
    • In a study involving isolation-reared mice, administration of this compound led to a marked reduction in hyperactivity and aggression.
    • The compound effectively restored normal prepulse inhibition levels, which is often disrupted in models of schizophrenia .
  • Cognitive Function :
    • This compound has been shown to improve cognitive deficits related to schizophrenia-like symptoms in animal models. This includes enhancements in memory tasks when administered to rodents exhibiting cognitive impairments due to pharmacological agents like PCP (phencyclidine) .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Parameter Observation
Receptor Affinity (EC50) mGlu2: 0.57 nM; mGlu3: 2.07 nM
Behavioral Effects Reduced hyperactivity and aggression in isolation-reared mice
Cognitive Enhancement Improved performance in memory tasks
Specificity No effect on group-reared mice's locomotor activity

Properties

CAS No.

321963-33-1

Molecular Formula

C8H8FNO5

Molecular Weight

217.15 g/mol

IUPAC Name

(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H8FNO5/c9-8(6(14)15)3-2(11)1-7(10,4(3)8)5(12)13/h3-4H,1,10H2,(H,12,13)(H,14,15)/t3-,4-,7+,8-/m1/s1

InChI Key

KFAGJPNFERWZJA-JKBXLQNXSA-N

SMILES

C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F

Isomeric SMILES

C1C(=O)[C@@H]2[C@H]([C@@]1(C(=O)O)N)[C@]2(C(=O)O)F

Canonical SMILES

C1C(=O)C2C(C1(C(=O)O)N)C2(C(=O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-6-fluoro-4-oxobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
MGS 0028
MGS-0028
MGS0028

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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